5-Chlorofuran-2-carboxylic acid
Overview
Description
5-Chlorofuran-2-carboxylic acid is an organic compound with the molecular formula C5H3ClO3. It is a derivative of furan, a heterocyclic aromatic compound, and contains both a chlorine atom and a carboxylic acid group. This compound is known for its utility in various chemical syntheses and its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chlorofuran-2-carboxylic acid can be synthesized through the chlorination of 2-furoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent under basic conditions . The process can be summarized as follows:
- Dissolve 2-furoic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining a low temperature.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted furan derivatives.
- Reduction reactions produce alcohols.
- Oxidation reactions result in oxidized furan derivatives .
Scientific Research Applications
5-Chlorofuran-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chlorofuran-2-carboxylic acid depends on its specific application. For instance, as a precursor to nicotinic acetylcholine receptor agonists, it interacts with the receptor to modulate neurotransmitter release, thereby affecting cognitive functions . The molecular targets and pathways involved include the nicotinic acetylcholine receptors and associated signaling pathways.
Comparison with Similar Compounds
- 5-Chloro-2-furoic acid
- 2-Furoic acid
- 5-Chloropyromucic acid
Comparison: 5-Chlorofuran-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the furan ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-chlorofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTBDUTXMIMRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284096 | |
Record name | 5-chlorofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-30-4 | |
Record name | 618-30-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chlorofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chloro-2-furoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82CK397B66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was there a need to synthesize labeled 5-Chlorofuran-2-carboxylic acid?
A1: The synthesis of labeled compounds is crucial for various investigative studies. While numerous labeled compounds and their preparation methods exist, there is a constant need to develop building blocks for biologically relevant molecules. Furans are common in bioactive molecules, and although a good synthesis of labeled furan exists [], a labeled form of the relatively uncommon 5-chlorofuran-2-furoic acid was required for specific research purposes [].
Q2: How was [carbonyl-¹⁴C]-5-chlorofuran-2-carboxylic acid synthesized?
A2: The synthesis involved a two-step process. First, [¹³C4]furan reacted with ¹³CO2 to carboxylate the lithium anion of the furan. This was followed by chlorination using benzyltrimethylammonium dichloroiodate to yield the desired [¹³C5]-5-chlorofuran-2-carboxylic acid []. The same procedure was then employed with unlabeled furan and ¹⁴CO2 to obtain [carbonyl-¹⁴C]-5-chlorofuran-2-carboxylic acid [].
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